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Compound of Interest

Compound Name: Nordoxepin hydrochloride

Cat. No.: B195832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin, is a

pharmacologically active compound with a distinct receptor binding profile. This technical guide

provides a comprehensive overview of Nordoxepin hydrochloride (CAS 2887-91-4), focusing

on its physicochemical properties, mechanism of action, and relevant experimental

methodologies. All quantitative data are presented in structured tables for ease of comparison.

Detailed experimental protocols for key assays are provided, and signaling pathways and

experimental workflows are visualized using Graphviz diagrams. This document is intended to

serve as a core resource for researchers and professionals engaged in the study and

development of neuropsychopharmacological agents.

Physicochemical Properties
Nordoxepin hydrochloride is a white to off-white crystalline powder.[1] It is the hydrochloride

salt of Nordoxepin, also known as desmethyldoxepin. Key physicochemical properties are

summarized in the table below.
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Property Value Reference(s)

CAS Number 2887-91-4 [2][3]

Molecular Formula C₁₈H₂₀ClNO [2][4]

Molecular Weight 301.81 g/mol [2][4]

Appearance
White to off-white crystalline

powder
[1]

Melting Point 210-218 °C [5]

Solubility
Soluble in DMSO, DMF, and

Ethanol.
[4]

Stereochemistry
Exists as a mixture of (E) and

(Z) stereoisomers.
[5]

Mechanism of Action
Nordoxepin hydrochloride's primary mechanism of action is the inhibition of serotonin (5-HT)

and norepinephrine (NE) reuptake at the synaptic cleft, thereby increasing the concentration of

these neurotransmitters in the brain.[6] It is a pharmacologically active metabolite of doxepin,

formed primarily through demethylation by the cytochrome P450 enzyme CYP2C19, with minor

contributions from CYP1A2 and CYP2C9.[3][7] Nordoxepin is further metabolized via

hydroxylation by CYP2D6.[3]

Compared to its parent compound, doxepin, nordoxepin exhibits a more potent and selective

inhibition of the norepinephrine transporter (NET).[3][8] Conversely, it is a less potent inhibitor

of the serotonin transporter (SERT) and demonstrates reduced antagonist activity at histamine

H₁, α₁-adrenergic, and muscarinic acetylcholine receptors.[3][9]

Receptor and Transporter Binding Profile
The following table summarizes the available quantitative data on the binding affinities (Ki

values) of nordoxepin and its parent compound, doxepin, for key neurotransmitter transporters

and receptors. Lower Ki values indicate higher binding affinity.
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Target
Nordoxepin (Ki,
nM)

Doxepin (Ki, nM) Reference(s)

Norepinephrine

Transporter (NET)
16 40 [10]

Serotonin Transporter

(SERT)
330 66 [10]

Histamine H₁

Receptor
2.1 0.25 [10]

α₁-Adrenergic

Receptor
79 19 [10]

Muscarinic

Acetylcholine

Receptor

230 25 [10]

Note: Data is from a study by Richelson, E. (1983) and may have been determined under

specific experimental conditions. Direct comparison between different studies should be made

with caution.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the

characterization of Nordoxepin hydrochloride's pharmacological profile.

Radioligand Binding Assay for Receptor Affinity
This protocol is a generalized method for determining the binding affinity of a compound to a

specific receptor using a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of Nordoxepin hydrochloride for a target

receptor (e.g., histamine H₁, α₁-adrenergic, muscarinic acetylcholine receptors).

Materials:

Cell membranes expressing the target receptor.
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Radiolabeled ligand specific for the target receptor (e.g., [³H]pyrilamine for H₁ receptors).

Nordoxepin hydrochloride stock solution.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation cocktail.

Scintillation counter.

Procedure:

Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in an

appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet

in fresh buffer. Determine the protein concentration of the membrane preparation.

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed

concentration of the radiolabeled ligand, and varying concentrations of Nordoxepin
hydrochloride. Include control wells for total binding (radioligand and membranes only) and

non-specific binding (radioligand, membranes, and a high concentration of a known

unlabeled ligand for the target receptor).

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for

a sufficient time to reach equilibrium.

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate bound from free radioligand.

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound

radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Determine the IC₅₀ value (the concentration of Nordoxepin hydrochloride that

inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is

the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay
This protocol describes a method to measure the inhibition of neurotransmitter reuptake by

transporters expressed in cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Nordoxepin
hydrochloride for the norepinephrine transporter (NET) and serotonin transporter (SERT).

Materials:

Cell line stably expressing the human norepinephrine transporter (hNET) or human serotonin

transporter (hSERT) (e.g., HEK293 cells).

Radiolabeled neurotransmitter (e.g., [³H]norepinephrine or [³H]serotonin).

Nordoxepin hydrochloride stock solution.

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

Wash buffer (e.g., ice-cold uptake buffer).

Scintillation cocktail.

Scintillation counter.

Procedure:

Cell Culture: Plate the hNET or hSERT expressing cells in a multi-well plate and allow them

to adhere overnight.

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying

concentrations of Nordoxepin hydrochloride for a defined period.
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Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake

process.

Incubation: Incubate the plate at 37°C for a short period (e.g., 10-20 minutes) to allow for

neurotransmitter uptake.

Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the

cells multiple times with ice-cold wash buffer.

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled

neurotransmitter taken up by the cells using a scintillation counter.

Data Analysis: Determine the IC₅₀ value of Nordoxepin hydrochloride for the inhibition of

neurotransmitter uptake by performing a non-linear regression analysis of the concentration-

response curve.

Visualizations
Metabolic Pathway of Doxepin to Nordoxepin
The following diagram illustrates the primary metabolic conversion of doxepin to its active

metabolite, nordoxepin.
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Metabolic conversion of Doxepin.

Nordoxepin's Primary Mechanism of Action
This diagram depicts the primary mechanism of action of nordoxepin at the synaptic cleft.
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Inhibition of neurotransmitter reuptake.

Experimental Workflow for Receptor Binding Assay
The following flowchart outlines the key steps in a typical radioligand receptor binding assay.
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Workflow for radioligand binding assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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